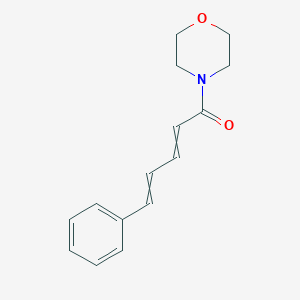
Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)- is an organic compound with the molecular formula C15H17NO2 . This compound features a morpholine ring substituted with a 1-oxo-5-phenyl-2,4-pentadienyl group. Morpholine itself is a heterocyclic amine that contains both amine and ether functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides . For Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)-, a common synthetic route involves the coupling of morpholine with a suitable pentadienyl precursor under controlled conditions .
Industrial Production Methods
Industrial production of morpholine derivatives often employs dehydration reactions using concentrated sulfuric acid . The process involves the reaction of diethanolamine with sulfuric acid to produce morpholine, which can then be further functionalized to obtain the desired derivative .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)- undergoes various chemical reactions typical of secondary amines and conjugated ketones . These include:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)- involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-(1-oxo-2-propenyl)-: Another morpholine derivative with a similar structure but different substituents.
Morpholine, 4-(1-oxo-2-butenyl)-: A related compound with a shorter conjugated system.
Uniqueness
Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)- is unique due to its extended conjugated system and phenyl group, which can enhance its reactivity and potential biological activity compared to other morpholine derivatives .
Properties
CAS No. |
62764-14-1 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-morpholin-4-yl-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C15H17NO2/c17-15(16-10-12-18-13-11-16)9-5-4-8-14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
HGWQVKWUOVWBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















